molecular formula C9H10BrNO2S B7942453 N-(3-bromophenyl)cyclopropanesulfonamide

N-(3-bromophenyl)cyclopropanesulfonamide

Cat. No.: B7942453
M. Wt: 276.15 g/mol
InChI Key: HNQGZJHGOMZGKR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)cyclopropanesulfonamide: is an organic compound with the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopropane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)cyclopropanesulfonamide typically involves the reaction of 3-bromophenylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)cyclopropanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • N-(4-bromophenyl)cyclopropanesulfonamide
  • N-(2-bromophenyl)cyclopropanesulfonamide
  • N-(3-chlorophenyl)cyclopropanesulfonamide

Uniqueness: N-(3-bromophenyl)cyclopropanesulfonamide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, it exhibits distinct chemical and biological activities .

Properties

IUPAC Name

N-(3-bromophenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(6-7)11-14(12,13)9-4-5-9/h1-3,6,9,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQGZJHGOMZGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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